200–800% Amplification of Antibody-Producing Splenic Lymphocytes (Jerne Plaque Assay)
Mice treated with MFBLs (the class to which Nafocare B1 belongs) and immunized with sheep erythrocytes exhibited a 200–800% increase in the number of antibody-producing splenic lymphocytes compared to untreated controls, as quantified by the Jerne hemolytic plaque assay [1]. This robust amplification of the humoral immune response occurs at suboptimal mitogen concentrations and is achieved via intraperitoneal, intravenous, or oral administration routes [1].
| Evidence Dimension | Antibody-producing splenic lymphocyte count (PFC/10⁶ cells) |
|---|---|
| Target Compound Data | 200–800% increase over control (MFBL-treated vs. untreated) [1] |
| Comparator Or Baseline | Untreated control (baseline) |
| Quantified Difference | 200–800% increase |
| Conditions | In vivo mouse model; Jerne hemolytic plaque assay following sheep erythrocyte immunization; MFBLs administered i.p., i.v., or p.o. |
Why This Matters
This quantifiable humoral immunopotentiation is directly relevant to vaccine adjuvant development and immunodeficiency research where boosting antigen-specific antibody production is a primary endpoint.
- [1] Veltri RW, Fodor G, Liu CM, Woolverton CJ, Baseler MW. A new class of synthetic biological response modifiers: the methylfurylbutyrolactones (Nafocare B). J Biol Response Mod. 1986 Oct;5(5):444-61. PMID: 3021912. View Source
